molecular formula C15H16N2O5S B11502133 N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide

N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide

Cat. No.: B11502133
M. Wt: 336.4 g/mol
InChI Key: ZDYHZGPDKUYBBY-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide is an organic compound characterized by its complex aromatic structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and industrial processes. Its unique combination of functional groups, including methoxy, methyl, nitro, and sulfonamide, contributes to its diverse chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide typically involves multiple steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitroaromatic compound with chlorosulfonic acid, followed by treatment with ammonia or an amine.

    Methoxylation and Methylation: The methoxy and methyl groups are introduced through electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively, in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. These methods would optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Catalysts and automated systems might be employed to enhance reaction efficiency and control.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: Electrophilic aromatic substitution reactions can occur, allowing for further functionalization of the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.

    Industrial Chemistry: It can serve as a building block for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the sulfonamide group can form hydrogen bonds with biological targets, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-methoxy-5-methylphenyl)acetamide
  • N-(2-methoxy-5-methylphenyl)cyclobutanecarboxamide
  • N-(2-methoxy-5-methylphenyl)cyanothioformamide

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide is unique due to its combination of methoxy, methyl, nitro, and sulfonamide groups. This combination imparts distinct chemical reactivity and potential biological activity, making it a versatile compound for various applications. Its structural complexity allows for diverse interactions with biological targets, which can be leveraged in drug design and other scientific research.

Properties

Molecular Formula

C15H16N2O5S

Molecular Weight

336.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-methyl-5-nitrobenzenesulfonamide

InChI

InChI=1S/C15H16N2O5S/c1-10-4-7-14(22-3)13(8-10)16-23(20,21)15-9-12(17(18)19)6-5-11(15)2/h4-9,16H,1-3H3

InChI Key

ZDYHZGPDKUYBBY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NS(=O)(=O)C2=C(C=CC(=C2)[N+](=O)[O-])C

Origin of Product

United States

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